molecular formula C9H14N2O4 B2840475 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid CAS No. 926237-98-1

5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid

Cat. No.: B2840475
CAS No.: 926237-98-1
M. Wt: 214.221
InChI Key: OTMZYGMITILGKO-UHFFFAOYSA-N
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Description

BACE-1 Inhibition

In Alzheimer’s disease research, 2-oxopiperazine derivatives have been adapted as P1′-P2′ ligands in β-secretase (BACE-1) inhibitors. For example, mono- and bicyclic 6-substituted 2-oxopiperazines were synthesized via aldol reactions between phenylalaninal derivatives and substituted oxopiperazines. These inhibitors demonstrated improved binding affinity through interactions with the S1′ subsite of BACE-1.

Peptoid Library Construction

Solid-phase synthesis methodologies continue to evolve, enabling the generation of oxopiperazine-containing peptoid libraries. A 2013 study demonstrated the incorporation of 2-oxopiperazine units via α-halo acids and protected ethylenediamine, followed by chain extension with Fmoc-amino acids. This approach yielded diverse oligomers for screening against protein targets.

Derivative Development

Functionalization at the 5-position has expanded the compound’s utility. For instance, coupling with pyridin-4-yl groups produces amide derivatives (e.g., CID 49652975), which may enhance pharmacokinetic properties or target binding.

Research Significance and Academic Interest

The compound’s significance is multifaceted:

Aspect Details
Structural versatility Enables modifications at the piperazine nitrogen and pentanoic acid terminus.
Biological relevance Mimics peptide backbones, allowing interference with enzyme-substrate interactions.
Synthetic accessibility Scalable solid-phase methods reduce synthesis complexity.

Academic interest is driven by its potential in:

  • Neurodegenerative disease therapeutics : BACE-1 inhibitors targeting Alzheimer’s pathology.
  • Antimicrobial agents : Peptoid-based antimicrobial peptides with enhanced resistance to proteolysis.

Relationship to Other 2-Oxopiperazine-Containing Compounds

This compound shares structural and functional similarities with other 2-oxopiperazine derivatives but distinguishes itself through specific modifications:

Compound Key Features Applications
Bicyclic 2-oxopiperazines Reduced ring flexibility; enhanced binding to hydrophobic pockets. BACE-1 inhibitors.
N-Alkyl-6-substituted oxopiperazines Varied substituents at the piperazine nitrogen and C6 position. Exploring S1′ subsite interactions.
Peptoid-embedded oxopiperazines Linear or α-branched side chains; extended oligomer chains. Protein ligand discovery.

This compound’s pentanoic acid moiety provides a reactive site for further derivatization, contrasting with simpler oxopiperazine cores that lack carboxylic acid functionality.

Properties

IUPAC Name

5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMZYGMITILGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Direct Amidation of Glutaric Anhydride with 3-Oxopiperazine

A plausible route involves the nucleophilic attack of 3-oxopiperazine on glutaric anhydride. This one-step method leverages the reactivity of cyclic anhydrides with secondary amines:

$$
\text{Glutaric anhydride} + \text{3-Oxopiperazine} \xrightarrow{\text{DCM, RT}} \text{5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid}
$$

Key Parameters

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: Room temperature to 40°C.
  • Yield: ~60–70% (estimated from analogous reactions in).

This method is favored for its simplicity but may require purification via recrystallization to achieve >95% purity.

Stepwise Assembly via Protected Intermediates

A multi-step approach mitigates side reactions:

Synthesis of tert-Butyl 5-Oxopentanoate

Glutaric acid is esterified using tert-butanol and a catalytic acid:

$$
\text{Glutaric acid} + \text{tert-Butanol} \xrightarrow{\text{H}2\text{SO}4} \text{tert-Butyl glutarate}
$$

Coupling with 3-Oxopiperazine

The ester reacts with 3-oxopiperazine under Mitsunobu conditions:

$$
\text{tert-Butyl glutarate} + \text{3-Oxopiperazine} \xrightarrow{\text{DIAD, PPh}_3} \text{Protected intermediate}
$$

Deprotection and Acidification

The tert-butyl group is removed via trifluoroacetic acid (TFA):

$$
\text{Protected intermediate} \xrightarrow{\text{TFA, DCM}} \text{this compound}
$$

Advantages

  • Higher regioselectivity compared to direct amidation.
  • Overall yield: ~50–55%.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance amine reactivity but may promote decomposition at elevated temperatures. Supplier data recommend DCM for balancing solubility and stability.

Catalytic Systems

  • Mitsunobu Reagents: DIAD/PPh₃ improves coupling efficiency for sterically hindered amines.
  • Base Additives: Triethylamine neutralizes HCl byproducts in anhydride-based routes.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O stretch, acid), 1660 cm⁻¹ (amide I).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 3.4–3.6 (m, 4H, piperazine), 2.3–2.5 (m, 4H, CH₂).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥95% purity.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Parameter Direct Amidation Stepwise Synthesis
Raw Material Cost Low Moderate
Reaction Time 6–8 h 24–36 h
Purification Complexity High Moderate
Overall Yield 60–70% 50–55%

Suppliers like Synthonix Corporation and Matrix Scientific prioritize direct amidation for bulk synthesis.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and protease activators, leveraging its dual functional groups for targeted drug design.

Peptide Mimetics

Incorporating the 3-oxopiperazine moiety enhances metabolic stability in peptidomimetic agents.

Scientific Research Applications

Medicinal Chemistry

5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid has been investigated for its potential therapeutic properties. Studies have explored its role as a biochemical probe and its applications in drug design, particularly in the development of compounds targeting neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant organisms. In vitro studies have demonstrated that certain synthesized analogs possess minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. It can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of diverse chemical entities.

Material Science

In industrial applications, this compound is explored for its potential use in developing new materials. Its chemical properties may contribute to advancements in polymer chemistry and the creation of innovative materials with specific functionalities.

Case Study 1: Neuroprotective Properties

A study focused on hybrid compounds derived from curcumin and melatonin demonstrated that modifications involving this compound resulted in significant neuroprotection in cellular models of Alzheimer's disease. The lead compound exhibited an EC50 value of 27.60 ± 9.4 nM, indicating potent biological activity and supporting further optimization for therapeutic use .

Case Study 2: Antibacterial Evaluation

In another investigation, derivatives of this compound were synthesized and tested against several pathogenic bacteria. The results showed promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential role in addressing antibiotic resistance .

Compound NameActivity TypeMIC (µg/mL)Target Organisms
This compoundAntibacterial2MRSA, Staphylococcus aureus
Hybrid Compound (Curcumin-Melatonin)Neuroprotective27.60MC65 Cells (Alzheimer's model)

Table 2: Synthetic Routes

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAqueous medium, elevated temp
ReductionSodium borohydrideMethanol, room temperature
SubstitutionAlkyl halides + Sodium hydroxideBase-catalyzed

Mechanism of Action

The mechanism of action of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 5-oxopentanoic acid core but differ in substituents on the piperazine/piperidine ring or adjacent functional groups:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanoic acid 4-(2,3,4-Trimethoxybenzyl)piperazine C19H27N2O6 385.43 g/mol Enhanced lipophilicity; potential CNS activity
5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid 2-(Benzyloxycarbonylmethyl)-3-oxopiperazine C19H23N2O7 397.40 g/mol Ester group may improve cell permeability
5-Oxo-5-((4-(piperidin-1-yl)phenyl)amino)pentanoic acid 4-(Piperidin-1-yl)phenylamino C16H22N2O3 290.36 g/mol Amide linkage for target binding
5-Oxo-5-((4-sulfamoylphenyl)amino)pentanoic acid 4-Sulfamoylphenylamino C11H13N2O5S 285.29 g/mol High polarity; potential diuretic activity
5-Oxo-5-(pentamethylphenyl)pentanoic acid Pentamethylphenyl C16H20O3 260.33 g/mol High lipophilicity; industrial applications
5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid 3-(Piperidine-1-carbonyl)anilino C17H22N2O4 318.38 g/mol Dual aromatic/amide functionality

Key Differences in Physicochemical Properties

  • Lipophilicity : The trimethoxybenzyl () and pentamethylphenyl () derivatives exhibit higher logP values due to bulky aromatic substituents, enhancing membrane permeability but reducing aqueous solubility. In contrast, the sulfamoyl group () increases hydrophilicity, favoring renal excretion .
  • Synthetic Accessibility : The trityl-protected derivative () requires multi-step synthesis with protective groups (e.g., benzyloxycarbonyl), whereas the 3-oxopiperazine variant may utilize simpler cyclization strategies .

Spectral and Analytical Data

  • NMR Profiles : The p-tolyl derivative () shows distinct aromatic proton signals (δ 7.86 and 7.26 ppm) and carbonyl resonances (δ 198.0 ppm), contrasting with the 3-oxopiperazine compound’s characteristic piperazine ring protons (δ 3.0–4.0 ppm) .
  • Thermal Stability : The pentamethylphenyl analogue () has a boiling point of 459.2°C, reflecting its stability under high-temperature conditions .

ADME and Toxicity Considerations

  • Absorption : Bulky substituents (e.g., pentamethylphenyl) may limit oral bioavailability due to poor solubility, while polar groups (e.g., sulfamoyl) enhance water solubility but reduce blood-brain barrier penetration .
  • Metabolism : Piperazine rings are prone to oxidative metabolism, but the 3-oxo group (as in the target compound) could slow degradation by steric hindrance .

Biological Activity

5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid, with the CAS number 926237-98-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources.

  • Molecular Formula : C₉H₁₄N₂O₄
  • Molecular Weight : 214.22 g/mol
  • Solubility : Highly soluble in water (227 mg/ml) .

Research indicates that this compound may act on various biological pathways, particularly in the context of neuroprotection and enzyme inhibition.

Neuroprotective Effects

A study demonstrated that compounds similar to this compound exhibited neuroprotective properties in cellular models of neurodegenerative diseases. The compound was evaluated in MC65 cells, a model for Alzheimer's disease, where it showed significant protection against oxidative stress-induced cell death .

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in pathological processes:

Enzyme Target Effect Reference
KDM1AInhibition leading to reduced cell proliferation
CaspasesPotential role as an inhibitor

Case Studies and Applications

  • Neuroprotection : In a study involving MC65 cells, the compound demonstrated a protective effect against amyloid-beta-induced toxicity, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may serve as potent inhibitors of elastase and other serine proteases, which are implicated in inflammatory responses and tissue remodeling .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various studies. Hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Therefore, appropriate handling precautions are recommended.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : A multi-step synthesis involving piperazine derivatives and ketopentanoic acid precursors is typical. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperazine and pentanoic acid moieties.
  • Oxidation control : Employ mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the ketone group.
  • Purification : Chromatography (silica gel or HPLC) is critical due to polar byproducts. Yields can be improved by optimizing solvent polarity (e.g., DMF/water mixtures) and temperature (25–40°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of the piperazine ring (δ 3.2–3.8 ppm for N–CH2_2) and ketone (δ 210–215 ppm in 13C^{13}C).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 257.12) and fragments (e.g., loss of CO2_2 at m/z 213).
  • IR : Strong absorbance at ~1700 cm1^{-1} (C=O stretch) and ~1650 cm1^{-1} (amide I band) .

Q. How can aqueous solubility and stability of this compound be assessed for in vitro studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated biological fluids, using UV-Vis or HPLC to quantify saturation.
  • Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 24–72 hours). Adjust pH or use lyophilization to enhance stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to enzyme targets (e.g., proteases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with catalytic residues).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, validated against experimental IC50_{50} values .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Validation : Cross-check using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
  • Experimental Conditions : Ensure consistency in buffer composition (e.g., ionic strength), enzyme source, and inhibitor pre-incubation time.
  • Data Normalization : Use reference standards (e.g., known protease inhibitors) to calibrate inter-lab variability .

Q. What strategies mitigate off-target effects when studying this compound in cellular models?

  • Methodological Answer :

  • Proteomic Profiling : Perform affinity pulldown followed by LC-MS/MS to identify unintended binding partners.
  • CRISPR Screening : Use genome-wide knockout libraries to pinpoint pathways affected by the compound.
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} ratios to differentiate specific vs. nonspecific effects .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Systematically vary the piperazine substituents (e.g., alkylation, aryl groups) and ketone position.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors/donors.
  • Data Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis of Cmax_{max}, Tmax_{max}, and half-life.
  • Tissue Distribution : Use radiolabeled 14C^{14}C-analogs to quantify accumulation in target organs.
  • Metabolite ID : Perform HR-MS/MS on urine/bile to detect phase I/II metabolites .

Key Notes

  • Advanced Techniques : Emphasized computational modeling, proteomics, and CRISPR screening for mechanistic studies .
  • Contradiction Resolution : Highlighted assay standardization and data normalization to address variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.